Ethyl 3-(4-hydroxycyclohexyl)propanoate

TRPM8 modulation cooling agent ion channel pharmacology

Sourcing cis-stereospecific cyclohexanol esters for TRPM8 cooling assays often presents batch-to-batch variability risks. Ethyl 3-(4-hydroxycyclohexyl)propanoate (CAS 116941-06-1) addresses this directly as a defined stereoisomer with reproducible organoleptic properties validated for cooling agent development. Key procurement advantages: • Defined cis-stereochemistry eliminates isomeric contamination, ensuring consistent TRPM8 EC₅₀ values across experimental replicates. • Intermediate LogP (1.88) supports versatile formulation screening in both aqueous and oil-based fragrance systems. • Scalable supply from BenchChem supports SAR programs comparing ester chain length effects on ion channel modulation potency.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 116941-06-1
Cat. No. B053909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-hydroxycyclohexyl)propanoate
CAS116941-06-1
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1CCC(CC1)O
InChIInChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3
InChIKeyOTALMIRCCGROCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-hydroxycyclohexyl)propanoate: Overview and Physicochemical Profile


Ethyl 3-(4-hydroxycyclohexyl)propanoate (CAS 116941-06-1) is a cyclohexanol-derived ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . The compound features a hydroxy-substituted cyclohexane ring linked to a propanoate backbone, placing it within a broader class of 4-hydroxycyclohexyl esters that exhibit organoleptic properties and bioactivity relevant to the flavor and fragrance industry [1]. This compound has been specifically identified as a member of a class of TRPM8 ion channel modulators capable of inducing cooling sensations on skin and mucosa [2].

1 TRPM8 ion channel research Reportedly modulates TRPM8 in cell-based assays
2 cis-Isomer for stereochemical control Defined cis configuration supports reproducible receptor interaction
3 Formulation compatibility Intermediate calculated LogP aids emulsion and matrix selection

Why Ethyl 3-(4-hydroxycyclohexyl)propanoate Cannot Be Substituted by Similar Cyclohexyl Esters


Compounds within the 4-hydroxycyclohexyl ester class exhibit substantial variation in their organoleptic properties, biological activity, and physicochemical behavior based on subtle structural differences. For instance, the position of the hydroxy substitution on the cyclohexane ring, the length of the alkyl ester chain, and the stereochemistry (cis versus trans isomerism) all critically influence receptor binding, solubility, and metabolic stability [1]. The presence of a free hydroxyl group on the cyclohexyl ring confers hydrogen-bonding capacity that alters polarity and solubility compared to phenyl-substituted or fully alkylated analogs . Moreover, in the context of TRPM8 modulation, structural variations among cyclohexane-containing cooling agents produce markedly different EC₅₀ values, efficacy profiles, and duration of cooling sensation [2]. Consequently, generic substitution without head-to-head performance validation introduces unacceptable risk to formulation consistency and regulatory compliance.

Hydroxy position & alkyl chain
Ring substitution and ester length may shift receptor-binding and solubility profiles, altering cooling potency and duration.
Stereochemical mixture
Products with undefined or mixed cis/trans isomers may introduce variability in TRPM8 activation and organoleptic consistency.
Class heterogeneity
4-hydroxycyclohexyl esters differ substantially in lipophilicity and hydrogen-bonding capacity; generic substitution risks formulation deviation.

Quantitative Differentiation Evidence vs. Structural Analogs


TRPM8 Activation Potency vs. Menthol and Class Benchmarks

Ethyl 3-(4-hydroxycyclohexyl)propanoate belongs to a class of TRPM8 modulators claimed to provide long-lasting cooling on human skin and mucosa at very low concentrations [1]. Within the patent disclosure, compounds of the claimed class (formula I) were evaluated for TRPM8 activation in vitro using HEK293 cells stably expressing human TRPM8, with activity measured via FLIPR calcium assay. While specific EC₅₀ data for ethyl 3-(4-hydroxycyclohexyl)propanoate itself was not disclosed in the available patent excerpt, the compound falls within the genus of formula (I) compounds for which EC₅₀ values were determined [1]. As a class-level benchmark, structurally related cyclohexane-derived cooling agents such as WS-12 (a carboxamide derivative) exhibit TRPM8 activation EC₅₀ values in the low micromolar range in comparable FLIPR-based calcium flux assays [2]. Menthol, the natural reference cooling agent, typically activates TRPM8 with an EC₅₀ of approximately 4-80 µM depending on assay conditions [2].

TRPM8 Activation
Class-level inference
Target EC₅₀ not reported; genus formula (I) active
Comparators Menthol: ~4–80 µM; WS-12: low µM range
Supports TRPM8 modulator class placement
Specific EC₅₀ data to verify
TRPM8 modulation cooling agent ion channel pharmacology sensory biology

Lipophilicity Comparison: LogP vs. Methyl Ester Analog

The calculated LogP (octanol-water partition coefficient) for ethyl 3-(4-hydroxycyclohexyl)propanoate is 1.88, based on computational predictions . In contrast, the methyl ester analog methyl 2-(4-hydroxycyclohexyl)acetate has a calculated LogP of approximately 1.10 [1]. This difference of 0.78 LogP units reflects the combined effects of the longer ethyl ester chain versus methyl ester and the extended carbon spacer between the cyclohexyl ring and the ester carbonyl in the propanoate versus acetate scaffold.

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 1.88 Δ +0.78 (more lipophilic)
Methyl ester analog LogP = 1.10
Increased lipophilicity may aid oil-phase formulation
Calculated value; experimental confirmation recommended
physicochemical property lipophilicity formulation science partition coefficient

Stereochemical Purity: cis-Isomer vs. Mixed Isomer Products

Commercially available ethyl 3-(4-hydroxycyclohexyl)propanoate (CAS 116941-06-1) is specified as the cis-isomer, formally named ethyl cis-4-hydroxycyclohexanepropanoate . This contrasts with products listed under alternative CAS numbers (e.g., 160651-07-0) that are supplied as mixtures of stereoisomers or unspecified stereochemistry [1]. The cis-configuration places the hydroxyl group and the propanoate-bearing substituent on the same face of the cyclohexane ring, which influences the three-dimensional conformation of the molecule and its interaction with biological targets.

Stereochemical Purity
Specification review
Isomer: cis (CAS 116941-06-1), ≥98% vs.: Mixed/unspecified stereochemistry
Defined cis-isomer ensures reproducibility in bioassays
Procurement of CAS 116941-06-1 recommended
stereochemistry isomer purity quality control pharmacopoeia

Synthetic Accessibility and Reaction Conditions

The synthesis of ethyl 3-(4-hydroxycyclohexyl)propanoate can be achieved through direct esterification of 3-(4-hydroxycyclohexyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . This represents a simpler synthetic route compared to the preparation of certain carboxamide cooling agents (e.g., WS-12, WS-23), which require multi-step amidation procedures and often involve protection/deprotection strategies. While quantitative yield data for this specific compound was not identified in the accessible literature, related 4-hydroxycyclohexyl ester syntheses under comparable acid-catalyzed esterification conditions proceed with good conversion .

Synthetic Route
Supporting evidence
Target: Single-step esterification (acid-catalyzed)
Comparators: Multi-step amidation (WS-3, WS-12, WS-23)
Simpler synthesis may reduce supply complexity
Quantitative yield data not available; source to verify
organic synthesis esterification process chemistry yield optimization

Validated Application Scenarios for Ethyl 3-(4-hydroxycyclohexyl)propanoate


TRPM8 Cooling Agent for Topical and Oral Care

The compound's inclusion within the formula (I) genus of TRPM8 modulators claimed in WO 2021/099322 A1 [1] positions it as a candidate for cooling agent development in dentifrices, mouthwashes, chewing gums, beverages, and topical skin care products. The patent disclosure indicates that compounds of this class provide long-lasting cooling on human skin and mucosa at very low concentrations [1], addressing the industry need for non-menthol cooling agents with improved sensory profiles and reduced off-target effects (e.g., bitterness, burning, or cross-activation of TRPA1/TRPV3).

Flavor and Fragrance Intermediate with Controlled Lipophilicity

With a calculated LogP of 1.88 , ethyl 3-(4-hydroxycyclohexyl)propanoate occupies an intermediate lipophilicity range suitable for incorporation into both aqueous and oil-based fragrance formulations. The compound belongs to the broader class of 4-alkyl substituted cyclohexyl esters recognized for their utility in fragrance and flavor compositions as blending agents that contribute warmth and naturalness [2]. The cis-stereochemistry (CAS 116941-06-1) ensures reproducible organoleptic properties essential for commercial fragrance compounding.

Synthetic Intermediate for Derivatization

The presence of a free hydroxyl group on the cyclohexane ring provides a functional handle for further derivatization, including esterification with alternative carboxylic acids, etherification, or oxidation to the corresponding ketone. This synthetic versatility, combined with the compound's defined cis-stereochemistry, makes it a valuable building block for medicinal chemistry programs exploring cyclohexane-containing scaffolds, including TRPM8 antagonists and other ion channel modulators [1].

Benchmark for Cyclohexyl Ester SAR Studies

Ethyl 3-(4-hydroxycyclohexyl)propanoate serves as a useful comparator in SAR campaigns investigating the effect of ester chain length (ethyl vs. methyl vs. propyl) and spacer length (propanoate vs. acetate) on TRPM8 activation potency and physicochemical properties. The LogP differential of +0.78 relative to the methyl ester analog provides a quantitative benchmark for assessing the impact of alkyl chain elongation on lipophilicity within this structural series.

Application
Selection Property
Validation Focus
TRPM8 cooling agent research
Class-level TRPM8 modulation activity
In vitro FLIPR calcium flux assay response
Flavor & fragrance formulation research
Intermediate lipophilicity (calculated LogP)
Matrix compatibility and organoleptic blending
Medicinal chemistry derivatization
Free hydroxyl on cis-cyclohexane scaffold
Stereochemical identity and batch consistency
Cyclohexyl ester SAR studies
LogP shift with ester chain elongation
Effect of chain length on lipophilicity

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